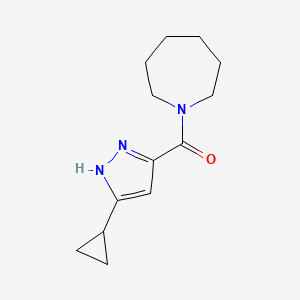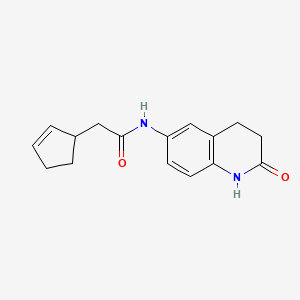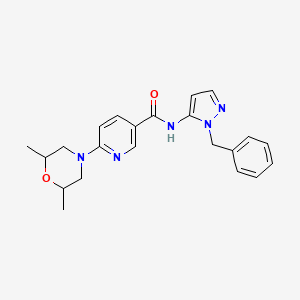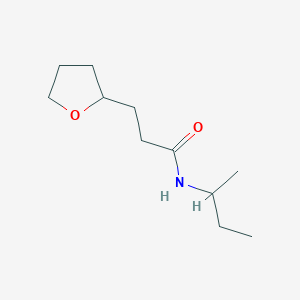![molecular formula C14H19NO2 B7517552 [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPMP is a synthetic compound that has been developed for its ability to selectively bind to certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.
作用机制
The exact mechanism of action of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is involved in regulating the release of neurotransmitters and the activity of ion channels, which play a crucial role in neuronal signaling. By modulating the activity of this receptor, [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone can potentially affect various cellular processes and pathways, leading to changes in behavior and cognitive function.
Biochemical and Physiological Effects:
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which is associated with reward and motivation. It has also been shown to increase the levels of certain proteins involved in synaptic plasticity, which is the process by which the strength of neuronal connections is altered in response to experience. These effects suggest that [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone may have potential applications in the treatment of neurological disorders that involve dysregulation of dopamine signaling and synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without affecting other cellular processes. [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is also relatively easy to synthesize and can be produced in large quantities, making it a cost-effective tool for research. However, one limitation of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is that its effects may vary depending on the dose and route of administration, which can complicate experimental design and interpretation.
未来方向
There are several potential future directions for research on [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone. One area of interest is the development of new treatments for neurological disorders that involve dysregulation of the sigma-1 receptor. [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone may serve as a starting point for the development of more potent and selective compounds that can be used to treat these disorders. Another area of interest is the study of the long-term effects of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone on brain function and behavior. This could provide insights into the potential risks and benefits of using [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone as a research tool or therapeutic agent. Finally, further research is needed to fully understand the mechanisms of action of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone and its effects on various cellular processes, which could lead to new discoveries in the field of neuroscience.
合成方法
The synthesis of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone involves several steps, including the reaction of piperidine with 2-(methoxymethyl)benzaldehyde to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the final product, [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone. The synthesis process has been optimized to produce high yields of pure [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone, making it a cost-effective and reliable compound for research purposes.
科学研究应用
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone has been studied extensively for its potential applications in the field of neuroscience. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal signaling and cell survival. The sigma-1 receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. By selectively binding to this receptor, [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone can be used to study the mechanisms of these disorders and potentially develop new treatments.
属性
IUPAC Name |
[2-(methoxymethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-11-12-7-3-4-8-13(12)14(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGSDIVGFXDHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)









